molecular formula C11H19BrN2O3Si B13915206 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13915206
M. Wt: 335.27 g/mol
InChI Key: UNDIVEBIRBSKEO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 5th position, a trimethylsilyl group attached to an ethoxy group at the 1st position, and a carboxylate ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can yield oxides and de-brominated pyrazoles, respectively .

Scientific Research Applications

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole-3-ylmethanol
  • 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)methyl]dimethylamine

Uniqueness

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a trimethylsilyl group.

Properties

Molecular Formula

C11H19BrN2O3Si

Molecular Weight

335.27 g/mol

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-7-10(12)14(13-9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

UNDIVEBIRBSKEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)Br)COCC[Si](C)(C)C

Origin of Product

United States

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